N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that features a combination of fluorophenyl, tetrazole, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole ring, which is then coupled with a fluorophenyl group. The indole moiety is introduced in subsequent steps, followed by the formation of the oxoacetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The fluorophenyl and indole groups can participate in substitution reactions, introducing new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- N-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Uniqueness
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6O2/c19-11-5-7-12(8-6-11)25-16(22-23-24-25)10-21-18(27)17(26)14-9-20-15-4-2-1-3-13(14)15/h1-9,20H,10H2,(H,21,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBFROLNSRYVCB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.